molecular formula C9H8F3N3O2S2 B1305189 5-[1-Methyl-3-(trifluoromethyl)pyrazol-5-yl]-thiophene-2-sulfonamide CAS No. 630111-78-3

5-[1-Methyl-3-(trifluoromethyl)pyrazol-5-yl]-thiophene-2-sulfonamide

Cat. No.: B1305189
CAS No.: 630111-78-3
M. Wt: 311.3 g/mol
InChI Key: YUINHXMHMCDGHD-UHFFFAOYSA-N
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Description

5-[1-Methyl-3-(trifluoromethyl)pyrazol-5-yl]-thiophene-2-sulfonamide is a chemical compound characterized by its unique structure, which includes a thiophene ring, a pyrazole ring, and a trifluoromethyl group

Biochemical Analysis

Biochemical Properties

5-[1-Methyl-3-(trifluoromethyl)pyrazol-5-yl]-thiophene-2-sulfonamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions involves the inhibition of glucose transporter GLUT1, which is crucial for glucose uptake in cells . This compound exhibits high selectivity for GLUT1 over other glucose transporters such as GLUT2, GLUT3, and GLUT4 . The inhibition of GLUT1 by this compound can lead to a decrease in glucose uptake, affecting cellular metabolism and energy production.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. By inhibiting glucose uptake, this compound can influence cell function, including cell signaling pathways, gene expression, and cellular metabolism . For instance, in Hela-MaTu cells, the compound has been shown to inhibit glucose uptake with an IC50 value of 3.2 nM . This inhibition can lead to alterations in cellular energy levels, impacting processes such as cell growth, proliferation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of the GLUT1 glucose transporter . The compound binds to the transporter, preventing glucose from entering the cell. This binding interaction is highly selective, with the compound showing at least 130-fold selectivity for GLUT1 relative to other glucose transporters and a panel of kinases and proteins . The inhibition of glucose uptake can lead to downstream effects on cellular metabolism and gene expression, as cells adapt to the reduced availability of glucose.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged inhibition of glucose uptake . Over time, the compound may degrade, leading to a reduction in its inhibitory effects. Long-term studies in vitro and in vivo are necessary to fully understand the temporal dynamics of this compound’s effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits glucose uptake without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential impacts on liver and kidney function. Threshold effects are also noted, where a minimum concentration of the compound is required to achieve significant inhibition of glucose uptake. These dosage-dependent effects highlight the importance of careful dosing in experimental studies.

Metabolic Pathways

This compound is involved in specific metabolic pathways, particularly those related to glucose metabolism. The compound interacts with enzymes and cofactors involved in glycolysis and gluconeogenesis, affecting metabolic flux and metabolite levels . By inhibiting glucose uptake, the compound can alter the balance of these pathways, leading to changes in cellular energy production and storage.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound is primarily transported by GLUT1, which facilitates its entry into cells . Once inside the cell, the compound may localize to specific compartments, such as the cytoplasm or mitochondria, where it exerts its inhibitory effects on glucose uptake. The distribution of the compound within tissues can also affect its overall efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, localization to the mitochondria can enhance its inhibitory effects on glucose metabolism, as the mitochondria are key sites for energy production. Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[1-Methyl-3-(trifluoromethyl)pyrazol-5-yl]-thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the thiophene ring One common approach is the reaction of thiophene-2-carboxylic acid with appropriate reagents to introduce the sulfonamide group

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the thiophene ring.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alkoxides.

Major Products Formed:

  • Oxidation: Oxidation of the thiophene ring can lead to the formation of thiophene-2-carboxylic acid derivatives.

  • Reduction: Reduction reactions can produce thiophene-2-sulfonamide derivatives with reduced functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 5-[1-Methyl-3-(trifluoromethyl)pyrazol-5-yl]-thiophene-2-sulfonamide is studied for its potential biological activity. It may be used as a probe to investigate biological pathways or as a lead compound in drug discovery.

Medicine: This compound has shown promise in medicinal chemistry due to its potential pharmacological properties. It may be used in the development of new therapeutic agents for various diseases.

Industry: In industry, this compound can be used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its unique properties make it suitable for a range of applications.

Comparison with Similar Compounds

  • Thiophene-2-sulfonamide derivatives: These compounds share the thiophene and sulfonamide groups but may differ in the substituents on the thiophene ring.

  • Pyrazole derivatives: Compounds with pyrazole rings and various substituents, such as trifluoromethyl groups, are structurally similar.

  • Trifluoromethylated compounds: Other compounds containing trifluoromethyl groups may have similar properties and applications.

Uniqueness: 5-[1-Methyl-3-(trifluoromethyl)pyrazol-5-yl]-thiophene-2-sulfonamide stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure and properties make it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

5-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3N3O2S2/c1-15-5(4-7(14-15)9(10,11)12)6-2-3-8(18-6)19(13,16)17/h2-4H,1H3,(H2,13,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUINHXMHMCDGHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(F)(F)F)C2=CC=C(S2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701333069
Record name 5-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]thiophene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701333069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26730960
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

630111-78-3
Record name 5-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]thiophene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701333069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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